molecular formula C10H9ClO4 B13993488 3-Chloro-4-(3-oxetanyloxy)benzoic acid

3-Chloro-4-(3-oxetanyloxy)benzoic acid

Cat. No.: B13993488
M. Wt: 228.63 g/mol
InChI Key: GJEUVJCUZTWMQR-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-oxetanyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the third position and an oxetane ring attached to the fourth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-oxetanyloxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 4-hydroxybenzoic acid to introduce the chloro group at the third position. This is followed by the reaction with oxetane derivatives to form the oxetanyloxy group at the fourth position. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-oxetanyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and catalysts such as palladium for coupling reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while esterification can produce esters with different alkyl groups .

Scientific Research Applications

3-Chloro-4-(3-oxetanyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-oxetanyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and oxetanyloxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(3-oxetanyloxy)benzoic acid is unique due to the presence of both the chloro and oxetanyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

3-chloro-4-(oxetan-3-yloxy)benzoic acid

InChI

InChI=1S/C10H9ClO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13)

InChI Key

GJEUVJCUZTWMQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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